4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperazine ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety:
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Coupling Reactions: The fluoropyrimidine and piperazine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluoropyrimidine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine and morpholine groups may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 1-(4-fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol
- 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3-benzoxazole
Uniqueness
4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluoropyrimidine moiety enhances its potential for nucleic acid interactions, while the piperazine and morpholine groups contribute to its versatility in various chemical reactions and biological applications.
Properties
Molecular Formula |
C17H22FN7O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H22FN7O/c1-13-21-15(10-16(22-13)24-6-8-26-9-7-24)23-2-4-25(5-3-23)17-19-11-14(18)12-20-17/h10-12H,2-9H2,1H3 |
InChI Key |
MAIVUFHSLLJWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
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